
Hydroxy famciclovir
描述
Famciclovir is an oral prodrug of penciclovir, a nucleoside analog with potent antiviral activity against herpesviruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). After oral administration, famciclovir undergoes rapid hydrolysis and oxidation in the liver and intestinal wall to form penciclovir, its active metabolite . Penciclovir inhibits viral DNA synthesis by competitively inhibiting viral DNA polymerase and incorporating into nascent DNA chains, leading to chain termination . Famciclovir exhibits high oral bioavailability (~77%), a favorable safety profile, and prolonged intracellular half-life compared to older antivirals like acyclovir . It is clinically used for herpes zoster, recurrent genital herpes, and mucocutaneous HSV infections in immunocompromised patients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy famciclovir involves multiple steps, starting from the precursor compounds. One common synthetic route includes the reaction of 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine with a palladium on charcoal catalyst in the presence of water and ammonium formate . This reaction facilitates the formation of the desired impurity through a series of intermediate steps.
Industrial Production Methods
In an industrial setting, the production of Famciclovir and its impurities, including this compound, is typically carried out using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted by-products. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the production process .
化学反应分析
Types of Reactions
Hydroxy famciclovir can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound .
科学研究应用
Herpes Simplex Virus (HSV)
Hydroxy famciclovir has demonstrated significant antiviral activity against HSV. Studies indicate that it effectively reduces the severity of HSV infections and limits viral replication. For instance, a comparative study showed that famciclovir and valacyclovir were equally effective in controlling HSV-1 infection in mice, significantly reducing mortality rates and viral titers in ocular tissues .
Varicella-Zoster Virus (VZV)
Famciclovir is approved for the treatment of herpes zoster (shingles) caused by VZV. Clinical trials have shown that it reduces pain and hastens healing of rashes associated with shingles. The compound's mechanism involves selective inhibition of viral DNA polymerase, which is crucial for viral replication .
Ocular Herpes Infections
Research has explored the use of famciclovir for treating ocular herpes simplex infections. In animal models, it has shown a dose-dependent improvement in keratitis scores, indicating its potential for managing ocular manifestations of HSV .
Safety Profile
This compound exhibits a favorable safety profile comparable to placebo treatments. Clinical evaluations involving over 3,000 patients have reported minimal adverse effects, primarily mild gastrointestinal symptoms such as headache and nausea . Long-term studies have confirmed its tolerability across diverse patient demographics.
Comparative Efficacy with Other Antivirals
This compound has been compared with other antivirals like acyclovir and valacyclovir. While all three agents are effective against herpes viruses, this compound offers certain advantages in terms of dosing frequency and bioavailability. For example, it has been shown to be more effective than acyclovir at lower dosing frequencies in animal models .
Case Study 1: Ocular HSV Treatment
A study evaluated the efficacy of this compound in rabbits infected with HSV-1. The results indicated that treatment significantly improved corneal health and reduced viral reactivation rates compared to untreated controls .
Case Study 2: Herpes Zoster Management
In clinical trials involving patients with shingles, this compound led to faster resolution of pain and lesions compared to placebo groups. Patients reported improved quality of life metrics during treatment .
作用机制
The mechanism of action of Hydroxy famciclovir is closely related to its parent compound, Famciclovir. Upon administration, Famciclovir is rapidly converted to its active form, penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The molecular targets and pathways involved include the viral thymidine kinase and DNA polymerase enzymes .
相似化合物的比较
Structural and Metabolic Comparison
Famciclovir is structurally distinct from acyclovir and valacyclovir due to its diacetylated prodrug design, which enhances absorption. Unlike acyclovir, which requires viral thymidine kinase (TK) for initial phosphorylation, penciclovir (famciclovir’s active form) is phosphorylated more efficiently by both viral and cellular kinases, contributing to its prolonged activity . Famciclovir’s metabolism involves aldehyde oxidase, which converts its intermediate, 6-deoxypenciclovir, into penciclovir. This pathway contrasts with valacyclovir, which relies on esterases and hepatic enzymes for conversion to acyclovir .
Pharmacokinetic Properties
Famciclovir’s pharmacokinetic advantages over acyclovir include higher bioavailability (77% vs. 10–20%) and less frequent dosing. Valacyclovir, a prodrug of acyclovir, bridges this gap with 55% bioavailability but requires similar dosing frequency to famciclovir . Penciclovir itself has poor oral absorption, necessitating famciclovir as its prodrug for systemic delivery .
Table 1: Pharmacokinetic and Dosing Comparison
Clinical Efficacy in Viral Infections
- Herpes Zoster : Famciclovir and valacyclovir demonstrate comparable efficacy in reducing lesion healing time and pain duration, both superior to acyclovir due to pharmacokinetic advantages .
- Genital Herpes : Famciclovir (250–500 mg) shows similar efficacy to valacyclovir (500–1000 mg) in suppressing recurrent episodes .
- Cross-Resistance : Penciclovir and acyclovir share cross-resistance in TK-deficient HSV strains, but penciclovir’s higher affinity for viral DNA polymerase may retain activity in some acyclovir-resistant cases .
生物活性
Hydroxy famciclovir, a derivative of famciclovir, is an antiviral compound primarily used in the treatment of herpes simplex virus (HSV) infections, including genital herpes and herpes zoster (shingles). This article explores its biological activity, pharmacological properties, clinical efficacy, safety profile, and relevant case studies.
This compound is a prodrug that is rapidly converted to penciclovir after oral administration. Penciclovir acts by inhibiting viral DNA synthesis through competitive inhibition of viral DNA polymerase. This mechanism is crucial in reducing the replication of herpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV) .
2. Pharmacokinetics
- Bioavailability : this compound has a higher oral bioavailability (approximately 77%) compared to acyclovir, which enhances its therapeutic effectiveness .
- Metabolism : After administration, famciclovir is metabolized to penciclovir predominantly in the liver and intestines, where it is phosphorylated to its active triphosphate form .
3.1 Treatment of Genital Herpes
This compound has demonstrated significant efficacy in managing recurrent genital herpes. In clinical trials:
- Duration Reduction : Famciclovir shortened the duration of symptomatic episodes and reduced viral shedding .
- Recurrence Prevention : Suppressive therapy with famciclovir effectively prolonged the time to recurrence of symptomatic episodes compared to placebo .
3.2 Treatment of Herpes Zoster
In patients with herpes zoster:
- Symptom Relief : Famciclovir significantly reduced acute pain and the duration of postherpetic neuralgia .
- Efficacy Comparison : Studies show that famciclovir's efficacy in treating herpes zoster is comparable to that of acyclovir but offers a more convenient dosing regimen .
4. Safety Profile
This compound is generally well tolerated. Common adverse effects include:
- Headache
- Nausea
- Diarrhea
The safety profile is comparable to that of placebo, with severe adverse effects being rare . An integrated safety evaluation across multiple clinical trials indicated that adverse experiences were similar between famciclovir and placebo recipients .
5.1 Comparative Studies
A study comparing famciclovir and valacyclovir found both drugs equally effective in limiting HSV-1 virulence in a murine model. However, valacyclovir showed superior reduction in latent viral DNA load .
5.2 Meta-Analyses
Recent meta-analysis data have suggested low rates of adverse reactions associated with this compound, reinforcing its safety as a treatment option for herpesvirus infections .
6. Summary Table of Efficacy and Safety Data
Parameter | This compound | Acyclovir |
---|---|---|
Oral Bioavailability | 77% | 15-30% |
Duration of Symptoms | Significantly reduced | Reduced |
Recurrence Prevention | Effective suppressive therapy | Effective suppressive therapy |
Common Adverse Effects | Headache, nausea, diarrhea | Similar adverse effects |
Severe Adverse Effects | Rare | Rare |
7. Conclusion
This compound exhibits significant antiviral activity against herpesviruses through its effective metabolism to penciclovir. Its clinical efficacy in treating genital herpes and herpes zoster is well-supported by research findings and case studies, demonstrating its role as a valuable therapeutic option in managing these viral infections. The favorable safety profile further enhances its utility in clinical settings.
常见问题
Basic Research Questions
Q. What experimental models are used to evaluate famciclovir’s antiviral mechanism, and how are enzymatic assays optimized for this purpose?
Famciclovir, a prodrug of penciclovir, inhibits viral DNA polymerase via phosphorylation by viral thymidine kinase. Experimental models include:
- In vitro assays : HSV-1/2-infected cell lines (e.g., Vero cells) to measure IC50 values. Viral replication inhibition is quantified via plaque reduction assays or qPCR .
- Enzymatic assays : Purified thymidine kinase is used to measure conversion rates of famciclovir to penciclovir monophosphate. Kinetic parameters (Km, Vmax) are derived using spectrophotometric or radiometric methods .
- Animal models : Murine HSV latency/reactivation models (e.g., footpad inoculation) assess famciclovir’s efficacy in reducing viral shedding .
Q. How should pharmacokinetic studies of famciclovir be designed to account for species-specific metabolic differences?
Key considerations:
- Sampling intervals : Frequent blood collection (e.g., 0.25–24 hours post-dose) to capture rapid absorption phases and metabolite conversion, as seen in feline studies .
- Analytical methods : LC-MS/MS with a lower quantification limit (e.g., 25 ng/mL) to detect low plasma penciclovir levels in species with poor bioavailability (e.g., cats) .
- Dose normalization : Adjust for molecular weight differences between famciclovir (321.33 g/mol) and penciclovir (253.26 g/mol) when calculating bioavailability .
Q. What methodological standards ensure reliable quantification of famciclovir purity in preclinical formulations?
HPLC-UV protocols must meet stringent validation criteria:
- System suitability : Column efficiency ≥20,000 theoretical plates, tailing factor ≤1.5, and resolution ≥1.5 between impurities (e.g., propionyl famciclovir and 6-chloro famciclovir) .
- Linearity : Correlation coefficient (r²) ≥0.99 for calibration curves across 50–150% of target concentration .
- Impurity thresholds : Individual impurities ≤0.5%, total impurities ≤1.0% .
Advanced Research Questions
Q. How do metabolic pathway saturation effects in cats influence famciclovir dosing strategies, and how can these be modeled pharmacokinetically?
In cats, hepatic aldehyde oxidase deficiency limits BRL 42359 (famciclovir intermediate) conversion to penciclovir, causing nonlinear pharmacokinetics:
- Noncompartmental analysis : Calculate AUC0→τ using trapezoidal integration and estimate bioavailability (12.5–57% in cats) .
- Compartmental modeling : Use open mammillary models with nonlinear elimination terms to simulate saturation kinetics. Akaike information criterion (AIC) validates model fit .
- Dose optimization : Higher doses (90 mg/kg vs. 40 mg/kg) may overcome metabolic saturation, improving clinical outcomes despite low penciclovir bioavailability .
Q. What statistical approaches resolve contradictions between in vitro cytotoxicity data and in vivo safety profiles of famciclovir metabolites?
- In vitro-in vivo extrapolation (IVIVE) : Compare CRFK cell viability data (no cytotoxicity at 10× IC50) with clinical adverse event rates (e.g., 17% mild GI effects in cats) using Bayesian probability models .
- Dose-response modeling : Apply Hill equations to reconcile high in vitro IC50 values (e.g., 10 µM) with safe plasma concentrations (e.g., 1–5 µM in cats) .
Q. How can combination therapy (e.g., lamivudine + famciclovir) be rigorously evaluated for synergistic antiviral effects?
- Viral dynamics modeling : Use differential equations to quantify HBV DNA clearance rates. In a randomized trial, combination therapy showed higher antiviral efficacy (0.988 vs. 0.94, P=0.0012) than monotherapy .
- Synergy scoring : Calculate combination indices (CI) via Chou-Talalay method, where CI <1 indicates synergy .
- Resistance monitoring : Track lamivudine-resistant HBV variants post-treatment via sequencing to assess combination therapy’s durability .
属性
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHFEDMUGFNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172645-79-3 | |
Record name | Hydroxy famciclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY FAMCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。